molecular formula C18H19NO4S2 B2455934 4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034565-27-8

4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No. B2455934
CAS RN: 2034565-27-8
M. Wt: 377.47
InChI Key: UYICSXCGULWVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MDBS and is used in various biochemical and physiological studies.

Mechanism of Action

MDBS acts as an antagonist for various receptors such as 5-HT2A, 5-HT2B, and 5-HT7. It also acts as an agonist for the 5-HT1A receptor. MDBS has been shown to modulate the activity of ion channels such as the TRPV1 channel. The exact mechanism of action of MDBS is still being studied.
Biochemical and Physiological Effects:
MDBS has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce anxiety and depression-like behavior in animal models. MDBS has also been shown to have antinociceptive effects and reduce pain in animal models. It has been suggested that MDBS may have potential therapeutic applications in the treatment of anxiety, depression, and pain.

Advantages and Limitations for Lab Experiments

MDBS has several advantages for lab experiments. It is a highly selective ligand for various receptors and ion channels. It is also stable and can be easily synthesized in large quantities. However, MDBS has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is still being studied. Its effects on humans are not yet fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

MDBS has several potential future directions for scientific research. It can be used to study the mechanism of action of various drugs and their effects on the body. MDBS can also be used to study the role of various receptors and ion channels in the development of diseases such as anxiety, depression, and pain. Further research is needed to determine the safety and efficacy of MDBS for therapeutic applications in humans.
Conclusion:
MDBS is a chemical compound that has been synthesized for scientific research purposes. It has been used in various biochemical and physiological studies to understand the mechanisms of action of various drugs and their effects on the body. MDBS has several potential future directions for scientific research, and further studies are needed to determine its safety and efficacy for therapeutic applications in humans.

Synthesis Methods

MDBS can be synthesized by reacting 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with 5-(thiophen-3-yl)furan-2-yl)methanamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography to obtain pure MDBS.

Scientific Research Applications

MDBS has been used in various scientific research studies as a tool to understand the biochemical and physiological processes in the body. It has been used as a ligand to study the binding affinity and selectivity of various receptors such as G protein-coupled receptors (GPCRs) and ion channels. MDBS has also been used to study the mechanism of action of various drugs and their effects on the body.

properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-12-8-16(9-13(2)18(12)22-3)25(20,21)19-10-15-4-5-17(23-15)14-6-7-24-11-14/h4-9,11,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYICSXCGULWVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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